molecular formula C9H16O5 B1209548 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone CAS No. 3322-70-1

2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone

Cat. No.: B1209548
CAS No.: 3322-70-1
M. Wt: 204.22 g/mol
InChI Key: ZMFZVJRDJVDKQN-UHFFFAOYSA-N
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Description

2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone is a chemical compound with the molecular formula C9H16O5 and a molecular weight of 204.225 g/mol It is known for its unique structure, which includes four hydroxymethyl groups attached to a cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone can be synthesized through the reaction of phosphorus pentoxide with phosphatidic acid . This reaction typically involves the use of highly corrosive reagents such as sulfuric acid or pentoxide to catalyze the formation of the desired product. The reaction conditions must be carefully controlled to ensure the successful synthesis of the compound.

Industrial Production Methods

. This suggests that the compound is produced on a small scale for research purposes rather than large-scale industrial production.

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form a hydroxyl group.

    Substitution: The hydroxymethyl groups can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents like acid chlorides or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce a hydroxyl group.

Scientific Research Applications

2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone involves its ability to act as a catalyst in various chemical reactions. The hydroxymethyl groups can participate in hydrogen bonding and other interactions that facilitate the formation of reaction intermediates. The cyclopentanone ring provides a stable framework for these interactions, allowing the compound to effectively catalyze the desired reactions.

Comparison with Similar Compounds

2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its multiple hydroxymethyl groups, which provide a versatile platform for various chemical reactions and applications.

Properties

IUPAC Name

2,2,5,5-tetrakis(hydroxymethyl)cyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O5/c10-3-8(4-11)1-2-9(5-12,6-13)7(8)14/h10-13H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFZVJRDJVDKQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1(CO)CO)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70284133
Record name 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3322-70-1
Record name 3322-70-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35837
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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